![molecular formula C23H19IN2O3S B387748 ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387748.png)
ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is iodinated using iodine and a suitable oxidizing agent.
Formation of the Methylidene Group: This step involves the condensation of the iodophenyl intermediate with an aldehyde or ketone to form the methylidene linkage.
Final Functionalization: The final step includes esterification to introduce the ethyl ester group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or cyanides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
作用机制
The mechanism of action of ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Iodophenyl Derivatives: Compounds containing the iodophenyl group but with different functional groups attached.
Uniqueness
ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C23H19IN2O3S |
|---|---|
分子量 |
530.4g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[(4-iodophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19IN2O3S/c1-3-29-22(28)19-14(2)25-23-26(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(24)12-10-15/h4-13,20H,3H2,1-2H3/b18-13- |
InChI 键 |
FYPAEEMZKKILBX-AQTBWJFISA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)I)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)I)S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)I)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


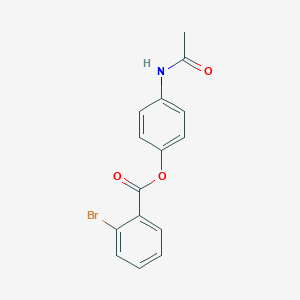
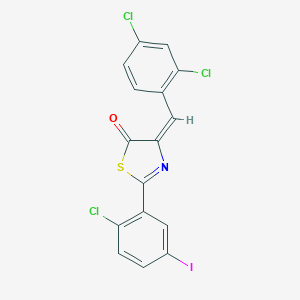
![(1S,2S)-N'-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE](/img/structure/B387670.png)
![2-[1,3-bis(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(4-ethylphenyl)acetamide](/img/structure/B387671.png)
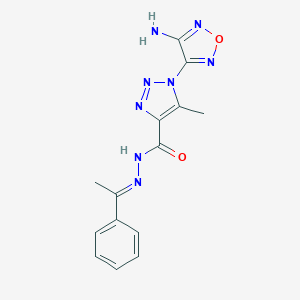
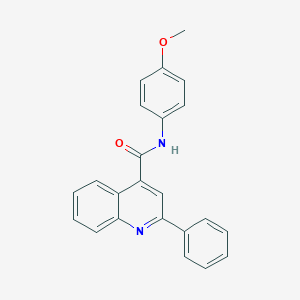
![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B387679.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387683.png)
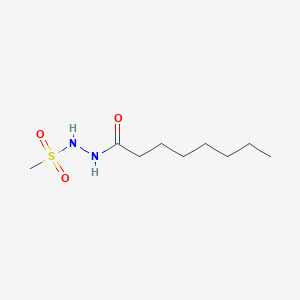
![1-[(4-methylphenyl)sulfonyl]-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide](/img/structure/B387685.png)
![Ethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B387687.png)
![5-(Diethylamino)-2-[(mesitylimino)methyl]phenol](/img/structure/B387688.png)
![3-chloro-N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]benzohydrazide](/img/structure/B387689.png)
![2,4-dihydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B387690.png)
